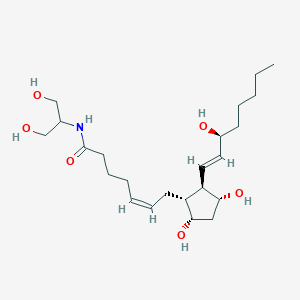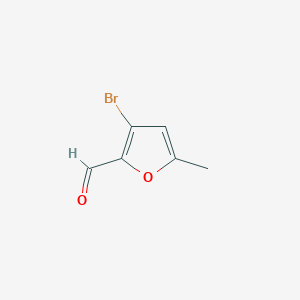
Caldiamide sodium
説明
Caldiamide Sodium is a biochemical . Its chemical formula is C16H26CaN5NaO8 and it has an exact mass of 479.13 .
The method comprises the following steps of: dissolving diethylenediamine pentacetic acid bis methylamide (DTPA-BMA) in distilled water; reacting liquid after adding calcium hydroxide, calcium acetate, and methoxy calcium; reacting a reaction solution after adding sodium hydroxide, methoxy natrium, or natrium hydrid; filtering the reaction solution with a membrane filter; and crystallizing the filtered reaction solution .
Molecular Structure Analysis
The molecular formula of Caldiamide Sodium is C16H28CaN5NaO9 . It has an average mass of 497.489 Da and a monoisotopic mass of 497.141052 Da .Chemical Reactions Analysis
The most important processes in chemical and biological systems are acid-base reactions in aqueous solutions . The manufacturing method for Caldiamide Sodium involves a series of reactions including the reaction of diethylenediamine pentacetic acid bis methylamide (DTPA-BMA) with calcium hydroxide, calcium acetate, and methoxy calcium .科学的研究の応用
Pharmacokinetics and Stability
Caldiamide sodium, also known as NaCa DTPA-BMA (CAS 122760-91-2), is a sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide . It is used in the formulation of Gadodiamide injection (Omniscan) in a molar ratio of 20:1 . Following intravenous dosing, plasma concentrations of the drug decline rapidly, demonstrating that NaCa DTPA-BMA distributes into the extracellular fluid compartment and is renally excreted via glomerular filtration .
Renal Excretion
After intravenous dosing, 86.6% of the dose of radioactivity given was excreted in urine by 4 hours after injection, and 95.3% in urine and 3.3% in feces by 120 hours . This indicates that Caldiamide sodium is primarily excreted through the kidneys.
Metabolism
Experiments have shown small quantities of transchelated forms of NaCa DTPA-BMA in urine . These metabolites were the Zn and Cu forms of the drug, resulting from displacement of the Ca ion in the NaCa DTPA-BMA molecule by endogenous Zn or Cu . This demonstrates that the Ca ion in Caldiamide sodium can be replaced by Zn or Cu ions in vivo, but only to a small extent .
Catalyst Development
Caldiamide is a versatile chemical compound utilized in scientific research. Its multifaceted properties make it an ideal candidate for various applications, including catalyst development.
Drug Discovery
Caldiamide’s unique properties also make it a valuable tool in drug discovery.
Material Synthesis
Caldiamide is used in material synthesis due to its complexing properties.
Antimicrobial Activity
Antioxidant Activity
作用機序
Target of Action
Caldiamide sodium, also known as NaCa DTPA-BMA, is a complex compound that is primarily targeted at the extracellular fluid compartment . It is used in formulations such as gadodiamide injection (Omniscan), where it is combined with gadolinium (III) complexed with diethylenetriaminepentaacetic acid bis-methylamide (Gd DTPA-BMA) .
Mode of Action
It is known that after intravenous dosing, caldiamide sodium distributes into the extracellular fluid compartment . It is then renally excreted via glomerular filtration .
Biochemical Pathways
It is known that the compound can undergo transchelation in vivo, resulting in small quantities of zn and cu forms of the drug . This occurs due to the displacement of the Ca ion in the NaCa DTPA-BMA molecule by endogenous Zn or Cu .
Pharmacokinetics
Following intravenous dosing of NaCa DTPA-BMA in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 h, a distribution volume of 244 ml/kg, and a plasma clearance of 9.2 ml/min/kg . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 h after injection, and 95.3% in urine and 3.3% in feces by 120 h .
Result of Action
The result of Caldiamide sodium’s action is primarily its distribution into the extracellular fluid compartment and subsequent renal excretion . Additionally, a small amount of the drug undergoes transchelation, resulting in Zn and Cu forms of the drug .
Action Environment
The action of Caldiamide sodium can be influenced by various environmental factors. For example, the presence of endogenous Zn or Cu can lead to transchelation, resulting in the formation of Zn and Cu forms of the drug . This only occurs to a small extent .
特性
IUPAC Name |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKQJBQALQTMU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CaN5NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157033 | |
| Record name | Caldiamide sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caldiamide sodium | |
CAS RN |
131410-50-9 | |
| Record name | Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131410-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caldiamide sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caldiamide sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALDIAMIDE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of caldiamide sodium in MRI contrast agents like Omniscan?
A1: Caldiamide sodium itself does not act as a contrast agent. In Omniscan, the active contrast agent is gadodiamide (Gd DTPA-BMA), a gadolinium chelate. Caldiamide sodium is added as an excess ligand to the formulation. [] This excess ligand plays a crucial role in stability by driving the equilibrium towards the formation of the gadolinium chelate (gadodiamide). This prevents the release of free gadolinium ions (Gd3+) into the solution. Free gadolinium ions are undesirable due to their potential toxicity.
Q2: What is the pharmacokinetic profile of caldiamide sodium?
A3: Following intravenous administration in rats, caldiamide sodium exhibits rapid clearance from the bloodstream. [] The elimination half-life was determined to be 0.31 hours, indicating quick removal from circulation. Distribution volume calculations suggest that caldiamide sodium primarily distributes into the extracellular fluid compartment. [] This is consistent with its behavior as a small, hydrophilic molecule. The majority of the administered dose (86.6%) is excreted in the urine within 4 hours, confirming renal excretion as the primary elimination route. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















